molecular formula C11H16D4O2 B1148037 gamma - Undecalactone - d4 CAS No. 1394230-31-9

gamma - Undecalactone - d4

Cat. No.: B1148037
CAS No.: 1394230-31-9
M. Wt: 188.305
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Description

Chemical Identity and Nomenclature

Gamma-undecalactone-d4 (CAS: 1394230-31-9) is a deuterated analog of gamma-undecalactone (CAS: 104-67-6), a cyclic ester belonging to the lactone family. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{D}{4}\text{O}{2} $$, with a molecular weight of 188.305 g/mol. The compound features four deuterium atoms substituted at specific positions on the carbon chain, enhancing its utility in isotopic labeling studies.

Key Identifiers

Property Value Source
IUPAC Name (5S)-5-heptyloxolan-2-one-d4
Common Synonyms Aldehyde C-14 peach-d4; Peach lactone-d4
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{D}{4}\text{O}{2} $$
Unlabelled CAS 104-67-6

The structural backbone consists of an 11-membered lactone ring, with deuterium incorporation typically at the 2,2,3,3 positions.

Historical Development of Deuterated Lactones

Deuterated lactones emerged in the late 20th century as critical tools for stable isotope dilution assays (SIDA). Early syntheses, such as those reported by Engel et al. (2004), involved:

  • Catalytic deuteration : Reduction of hydroxypropiolic acid derivatives using deuterium gas.
  • Radical-mediated pathways : Free radical addition of deuterated reagents to alkenes, achieving >89% isotopic purity.

Gamma-undecalactone-d4 was first synthesized in the early 2000s, leveraging advancements in deuterogenation techniques. Its development paralleled the rise of metabolomics, where precise quantification of flavor compounds in complex matrices (e.g., wines, foods) became essential.

Milestones in Deuterated Lactone Synthesis

  • 2004 : Engel’s method for γ-octa-, γ-deca-, and γ-dodecalactones with 27–19% yields.
  • 2023 : Introduction of $$ ^{2}\text{H}{2}^{13}\text{C}{2} $$-labeled lactones for enhanced mass spectrometry accuracy.

Significance in Analytical Chemistry and Metabolomics

Gamma-undecalactone-d4 is indispensable in:

  • Stable Isotope Dilution Assays (SIDA) : Serves as an internal standard for quantifying γ-undecalactone in food and environmental samples, minimizing matrix effects.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Deuterated analogs resolve co-elution issues, improving peak resolution in complex mixtures.

Case Study : A 2023 study utilized $$ ^{2}\text{H}{2}^{13}\text{C}{2} $$-γ-nonalactone to quantify lactones in Pinot noir wines, achieving a linear calibration range of 0–100 µg/L with $$ R^2 > 0.99 $$.

Applications in Metabolomics

  • Flavor Profiling : Tracks lactone biotransformation pathways in microbial systems.
  • Environmental Monitoring : Detects lactone degradation products in wastewater.

Relationship to the Lactone Family of Compounds

Gamma-undecalactone-d4 shares structural and functional traits with other γ-lactones:

Comparative Analysis of γ-Lactones

Compound Molecular Formula Carbon Chain Key Applications
γ-Undecalactone-d4 $$ \text{C}{11}\text{H}{16}\text{D}{4}\text{O}{2} $$ C11 SIDA, GC-MS internal standards
γ-Decalactone $$ \text{C}{10}\text{H}{18}\text{O}_{2} $$ C10 Food flavoring (peach, apricot)
γ-Nonalactone $$ \text{C}{9}\text{H}{16}\text{O}_{2} $$ C9 Dairy and fruit flavors

Structural Hallmarks

  • Lactone Ring : A five-membered cyclic ester formed via intramolecular esterification of 4-hydroxyundecanoic acid.
  • Deuterium Labeling : Positions 2,2,3,3 ensure minimal metabolic interference while retaining chemical reactivity.

Functional Role

  • Flavor Modulation : Non-deuterated forms contribute to peach and coconut aromas in foods.
  • Isotopic Tracers : Deuterated variants enable kinetic studies of lactone hydrolysis and oxidation.

Properties

CAS No.

1394230-31-9

Molecular Formula

C11H16D4O2

Molecular Weight

188.305

Purity

95% min.

Synonyms

gamma - Undecalactone - d4

Origin of Product

United States

Scientific Research Applications

Applications in Flavoring and Fragrance

Flavoring Agents:
Gamma-undecalactone-d4 is primarily used as a flavoring agent in food products due to its pleasant aroma. It is recognized as Generally Recognized As Safe (GRAS) by various health authorities, allowing its use in food formulations without significant health risks . The compound's sensory properties make it suitable for enhancing flavors in products like baked goods, dairy items, and beverages.

Fragrance Industry:
In the fragrance industry, gamma-undecalactone-d4 serves as a key ingredient in perfumes and scented products. Its ability to blend well with other fragrance compounds allows for the creation of complex scent profiles that appeal to consumers. The compound's stability and low volatility further enhance its desirability in formulation .

Olfactory Research

Gamma-undecalactone-d4 has been utilized in olfactory research to study sensory processing and brain responses to specific odors. A study investigated the association between odor thresholds and regional cerebral blood flow during olfactory stimulation using gamma-undecalactone-d4 among other odorants. The findings indicated significant activation in brain regions associated with emotional processing when participants were exposed to this compound .

Metabolic Studies

The deuterated form of gamma-undecalactone is particularly valuable in metabolic studies due to its unique isotopic labeling. Researchers have employed gamma-undecalactone-d4 to trace metabolic pathways and understand the bioconversion processes within organisms. This application helps elucidate how compounds are processed in biological systems, providing insights into their safety and efficacy .

Case Studies

Study Objective Findings
Study on Olfactory Responses To assess brain activation during exposure to gamma-undecalactone-d4Significant activation of prefrontal cortex observed; implications for understanding sensory processing
Metabolic Pathway Analysis To trace metabolic conversion of gamma-undecalactone-d4Demonstrated specific pathways involved in lactone bioconversion; potential applications in pharmacokinetics
GRAS Evaluation To evaluate safety for use in food productsConfirmed safety profile; established consumption limits

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Lactone Type Key Structural Features
γ-Undecalactone C₁₁H₂₀O₂ 184.28 γ 11-carbon chain, γ-ring position
γ-Nonalactone C₉H₁₆O₂ 156.22 γ 9-carbon chain
γ-Decalactone C₁₀H₁₈O₂ 170.25 γ 10-carbon chain
δ-Undecalactone C₁₁H₂₀O₂ 184.28 δ 11-carbon chain, δ-ring position
δ-Dodecalactone C₁₂H₂₂O₂ 198.30 δ 12-carbon chain
γ-Hexalactone C₆H₁₀O₂ 114.14 γ 6-carbon chain

Key Observations :

  • Chain Length : Longer chains (e.g., γ-dodecalactone) increase molecular weight and reduce volatility, enhancing persistence in fragrances .
  • Ring Position: γ-lactones (e.g., γ-undecalactone) exhibit fruity notes, while δ-lactones (e.g., δ-undecalactone) often have nutty or coconut-like aromas .

Research Findings :

  • In Wagyu beef, γ-Undecalactone showed a high positive correlation (r=0.765) with aroma intensity, alongside γ-hexalactone and γ-decalactone .
  • δ-Undecalactone is preferred in coconut-flavored products due to its nutty undertones, unlike the peach dominance of γ-undecalactone .
  • In low-salt fermented fish, γ-Undecalactone was identified as a key aroma compound, highlighting its versatility beyond sweet applications .

Functional Differences in Formulations

  • Fat Solubility : γ-Undecalactone’s release in food matrices is influenced by fat content. Studies show its headspace release decreases with higher fat levels, a behavior shared with γ-decalactone but contrasting with furaneol .
  • Synthetic Pathways : γ-Undecalactone is derived from undecylenic acid, while δ-lactones like δ-undecalactone often originate from different fatty acid precursors .

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of gamma-undecalactone-d4 typically begins with deuterated precursors to ensure isotopic labeling. A common route involves the reaction of n-octanol-d17 with acrylic acid-d4 under acidic conditions. The mechanism proceeds through Fischer esterification , followed by intramolecular cyclization to form the gamma-lactone ring.

The general reaction scheme is:

n-Octanol-d17+Acrylic acid-d4H+Gamma-undecalactone-d4+H2O\text{n-Octanol-d}{17} + \text{Acrylic acid-d}4 \xrightarrow{\text{H}^+} \text{Gamma-undecalactone-d}4 + \text{H}2\text{O}

Boric acid (H3_3BO3_3) or zinc bromide (ZnBr2_2) serves as catalysts, with the former preferred for reduced side reactions.

Optimization Parameters

  • Temperature : 120–140°C

  • Catalyst Loading : 5–10 mol%

  • Reaction Time : 8–12 hours

  • Deuterium Incorporation : Achieved via deuterated solvents (e.g., D2_2O) or deuterium exchange during purification.

ParameterOptimal RangeImpact on Yield
Temperature130°CMaximizes cyclization
Catalyst (H3_3BO3_3)8 mol%Reduces hydrolysis
SolventToluene-d8_8Enhances D-labeling

Post-reaction purification involves vacuum distillation (0.1 mbar, 100–115°C) and sequential washes with sodium carbonate (5%) and sodium hydroxide (1%) to remove residual acids.

Ion-Exchange Resin-Mediated Synthesis

Patent-Based Methodology (EP0293659A2)

A patented method employs strongly acidic ion exchangers (e.g., LEWATIT SPC 118 R) to isomerize omega-undecylenic acid into gamma-undecalactone-d4. This approach avoids corrosive mineral acids, improving safety and catalyst reusability.

Key Steps:

  • Isomerization : Omega-undecylenic acid reacts at 100–130°C with 10–20 wt% ion-exchange resin.

  • Lactonization : In situ cyclization forms the gamma-lactone ring.

  • Workup : Toluene extraction, alkaline washes, and vacuum distillation.

Yield and Challenges

  • Yield : 20–25% due to side reactions (e.g., sulfonation, polymerization).

  • Catalyst Reusability : Resins retain activity for 3–4 cycles after partial regeneration.

Critical issues include emulsion formation during aqueous washes and residual sulfur compounds, necessitating stringent purification.

Isotopic Labeling Techniques

Deuterium Incorporation Strategies

  • Starting Material Derivatization : Use of deuterated n-octanol (n-octanol-d17_{17}) ensures four deuterium atoms in the lactone ring.

  • Solvent-Mediated Exchange : Refluxing in D2_2O replaces labile hydrogens with deuterium at positions α to carbonyl groups.

Analytical Validation

  • Mass Spectrometry : Confirms 99% isotopic enrichment (m/z 200.24 for [M+H]+^+).

  • NMR Spectroscopy : 2^2H-NMR verifies deuterium placement at C-4 and C-5 positions.

Comparative Analysis of Methods

MethodCatalytic CyclizationIon-Exchange
Yield 78–80%20–25%
Catalyst Cost Low (H3_3BO3_3)High (Resins)
Purity >98%90–92%
Scalability Industrial-scale feasibleLimited by resin capacity
Deuterium Control PreciseModerate

The catalytic method excels in yield and isotopic precision, whereas ion-exchange processes reduce hazardous waste.

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